
Phaeochromycin E
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Description
Phaeochromycin E is a natural product found in Streptomyces phaeochromogenes, Streptomyces sundarbansensis, and Streptomyces with data available.
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying Phaeochromycin E from microbial sources?
this compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as HPLC or silica gel chromatography. Researchers should optimize extraction conditions (pH, temperature) and validate purity using NMR and mass spectrometry . For microbial cultures, standardized protocols for fermentation (e.g., nutrient media, incubation duration) are critical to ensure reproducibility .
Q. How is the structural elucidation of this compound validated in peer-reviewed studies?
Structural validation requires a combination of spectroscopic methods:
- NMR for determining carbon-hydrogen frameworks.
- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
- X-ray crystallography (if crystalline forms are obtainable). Cross-referencing with published spectral databases (e.g., Natural Products Atlas) is essential to avoid misannotation .
Q. What in vitro assays are commonly used to assess this compound’s antimicrobial activity?
Standard assays include:
- Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria.
- Disk diffusion for preliminary screening.
- Time-kill kinetics to evaluate bactericidal dynamics. Controls (e.g., solvent-only and positive/negative controls) must be included to rule out assay interference .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate this compound’s cytotoxicity without confounding results?
- Use multiple cell lines (cancer vs. non-cancerous) to assess selectivity.
- Incorporate apoptosis markers (e.g., caspase-3 activation) and viability assays (MTT/XTT).
- Apply statistical power analysis to determine sample sizes that minimize Type I/II errors. Transparent reporting of IC₅₀ values and confidence intervals is critical .
Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from:
- Variability in microbial strains producing this compound.
- Differences in assay conditions (e.g., pH, serum concentration). Mitigation strategies include:
- Systematic meta-analyses to identify trends across datasets.
- Methodological audits to verify adherence to protocols (e.g., CLSI guidelines) .
Q. How should researchers ensure reproducibility in this compound’s synthetic biosynthesis studies?
- Document gene cluster annotation (e.g., CRISPR editing) and fermentation parameters (e.g., aeration, temperature).
- Share raw sequencing data (e.g., GenBank accession numbers) and analytical workflows (e.g., antiSMASH configurations) .
- Use reference standards for quantifying yield and purity .
Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?
- Systematic modification of functional groups (e.g., hydroxyl, methyl).
- Docking simulations (e.g., AutoDock Vina) to predict target binding.
- Comparative bioactivity profiling against parent compound. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize derivatives .
Q. Data Management and Reporting
Q. What data management practices are recommended for this compound research to meet FAIR principles?
- Metadata standardization : Use platforms like ChEMBL or PubChem for compound registration.
- Raw data archiving : Deposit spectral data in repositories (e.g., GNPS, MetaboLights).
- Version control : Track changes in experimental protocols using tools like GitLab .
Q. How can researchers address ethical considerations in animal studies involving this compound?
- Adhere to ARRIVE guidelines for experimental design and reporting.
- Justify sample sizes using 3Rs framework (Replacement, Reduction, Refinement).
- Obtain IACUC approval and disclose conflicts of interest .
Q. Tables for Methodological Reference
Table 1: Key Parameters for this compound Isolation
Parameter | Optimal Range | Validation Method |
---|---|---|
Extraction solvent | Ethyl acetate | TLC, HPLC |
Fermentation time | 7–10 days | Biomass dry weight |
Purity threshold | ≥95% | NMR integration |
Table 2: Common Pitfalls in Bioactivity Studies
Pitfall | Solution | Reference |
---|---|---|
Serum interference | Use serum-free controls | |
Contaminated cultures | Regular sterility checks | |
Overfitting in SAR | Cross-validation with test dataset |
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(4-oxo-2-propylchromen-5-yl)acetic acid |
InChI |
InChI=1S/C14H14O4/c1-2-4-10-8-11(15)14-9(7-13(16)17)5-3-6-12(14)18-10/h3,5-6,8H,2,4,7H2,1H3,(H,16,17) |
InChI Key |
BIAYPZYIPJYNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=CC=C2O1)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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